5-(Pyridin-4-ylmethyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(Pyridin-4-ylmethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-ylmethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-4-carboxaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring.
Reaction Conditions:
Reagents: Pyridine-4-carboxaldehyde, thiosemicarbazide
Catalyst: Acid (e.g., hydrochloric acid)
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-ylmethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiadiazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(Pyridin-4-ylmethyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-ylmethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-4-yl)pyridin-4-amine
- 3-Methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-Nitro-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
5-(Pyridin-4-ylmethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of nitrogen and sulfur atoms in the ring structure enhances its reactivity and potential for diverse applications compared to similar compounds that lack the thiadiazole moiety.
Properties
Molecular Formula |
C8H8N4S |
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Molecular Weight |
192.24 g/mol |
IUPAC Name |
5-(pyridin-4-ylmethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8N4S/c9-8-12-11-7(13-8)5-6-1-3-10-4-2-6/h1-4H,5H2,(H2,9,12) |
InChI Key |
YFBQMUZQJBTAEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC2=NN=C(S2)N |
Origin of Product |
United States |
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